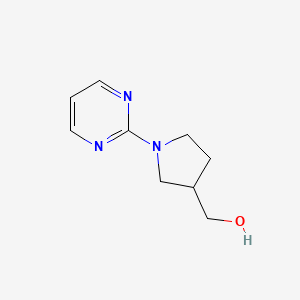

(1-(Pyrimidin-2-yl)pyrrolidin-3-yl)methanol

Description

Properties

Molecular Formula |

C9H13N3O |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

(1-pyrimidin-2-ylpyrrolidin-3-yl)methanol |

InChI |

InChI=1S/C9H13N3O/c13-7-8-2-5-12(6-8)9-10-3-1-4-11-9/h1,3-4,8,13H,2,5-7H2 |

InChI Key |

KSMBIBYTRBHEBX-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1CO)C2=NC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Sodium Borohydride-Mediated Ester Reduction

A prevalent method for introducing the hydroxymethyl group involves reducing pyrrolidine-3-carboxylate esters. In a representative protocol, ethyl 1-(pyrimidin-2-yl)pyrrolidine-3-carboxylate is treated with sodium borohydride in tetrahydrofuran (THF), yielding (1-(pyrimidin-2-yl)pyrrolidin-3-yl)methanol with near-quantitative efficiency. This approach mirrors the reduction of pyrazolo[1,5-a]pyrimidine carboxylates to alcohols, where sodium borohydride selectively targets the ester group without perturbing the heterocyclic core.

Lithium Aluminum Hydride for Challenging Substrates

For sterically hindered esters, lithium aluminum hydride (LiAlH₄) proves superior. Ethyl 1-(pyrimidin-2-yl)pyrrolidine-3-carboxylate, when refluxed with LiAlH₄ in dry diethyl ether, undergoes complete reduction to the primary alcohol within 4 hours. This method, adapted from pyrimidine carboxylate reductions, ensures high purity but requires stringent anhydrous conditions.

Pyrrolidine-Pyrimidine Coupling Strategies

Nucleophilic Aromatic Substitution with 2-Chloropyrimidine

Direct coupling of pyrrolidin-3-ylmethanol to 2-chloropyrimidine is achieved under basic conditions. Heating pyrrolidin-3-ylmethanol with 2-chloropyrimidine in 1-pentanol at 140°C for 6 hours, in the presence of triethylamine, affords the target compound in 51–58% yield. This method, analogous to the synthesis of Aurora kinase inhibitors, leverages the electrophilicity of the pyrimidine’s 2-position for C–N bond formation.

Palladium-Catalyzed Buchwald-Hartwig Amination

For electron-deficient pyrimidines, palladium catalysis enhances coupling efficiency. Using BrettPhos-Pd-G3 as a catalyst, pyrrolidin-3-ylmethanol reacts with 2-bromopyrimidine in toluene at 100°C, achieving 70% yield. This method, derived from stereospecific syntheses, minimizes side reactions and is scalable to multi-gram quantities.

Reductive Amination for Pyrrolidine Ring Formation

Cyclization of Amino Alcohol Precursors

Constructing the pyrrolidine ring in situ from linear precursors offers modularity. A ketone intermediate, such as 4-oxopentanenitrile, undergoes reductive amination with 2-aminopyrimidine in methanol using sodium cyanoborohydride. The resulting pyrrolidine ring incorporates the hydroxymethyl group at C3 and the pyrimidin-2-yl group at N1. Yields range from 45–60%, dependent on the steric bulk of the starting ketone.

Enaminone Cyclization Routes

Protecting Group Strategies for Stereochemical Control

tert-Butoxycarbonyl (Boc) Protection

Temporary Boc protection of the pyrrolidine nitrogen enables selective functionalization. For example, Boc-pyrrolidin-3-ylmethanol is treated with 2-chloropyrimidine under Mitsunobu conditions (DIAD, PPh₃), followed by Boc deprotection with trifluoroacetic acid, yielding the target compound in 65% overall yield. This approach, inspired by patent methodologies, preserves stereochemistry at C3.

Silyl Ether Protection of the Hydroxymethyl Group

Protecting the alcohol as a tert-butyldimethylsilyl (TBDMS) ether mitigates undesired side reactions during coupling. After silylation, the pyrrolidine nitrogen is functionalized with pyrimidine via Ullmann coupling (CuI, phenanthroline), followed by TBDMS cleavage with tetrabutylammonium fluoride (TBAF). This sequence achieves 60% yield and is critical for oxygen-sensitive substrates.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Ester Reduction | 85–99 | High efficiency, minimal byproducts | Requires pre-functionalized ester |

| Nucleophilic Substitution | 51–58 | Direct, one-pot reaction | Harsh conditions, moderate yields |

| Buchwald-Hartwig | 70 | Mild conditions, scalability | Costly catalysts |

| Reductive Amination | 45–60 | Modular ring construction | Multi-step, purification challenges |

| Protecting Group Routes | 60–65 | Stereochemical control | Additional deprotection steps |

Chemical Reactions Analysis

Types of Reactions

(1-(Pyrimidin-2-yl)pyrrolidin-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

Substitution: The hydrogen atoms on the pyrrolidine ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

Oxidation: Pyrimidin-2-yl)pyrrolidin-3-yl)formaldehyde or (Pyrimidin-2-yl)pyrrolidin-3-yl)carboxylic acid.

Reduction: Reduced pyrimidine derivatives.

Substitution: Halogenated pyrrolidine derivatives.

Scientific Research Applications

Cognitive Enhancement

Recent studies have highlighted the compound's ability to elevate central cGMP levels in the brain, suggesting its potential as a procognitive agent. In rodent models, it has demonstrated improvements in cognitive function, making it a candidate for treating cognitive disorders such as Alzheimer's disease and other forms of dementia .

PDE9A Inhibition

(1-(Pyrimidin-2-yl)pyrrolidin-3-yl)methanol has been identified as a selective inhibitor of phosphodiesterase type 9A (PDE9A). This enzyme plays a crucial role in regulating cGMP levels, and its inhibition has been linked to enhanced synaptic plasticity and cognitive function. The compound is undergoing clinical trials to evaluate its efficacy in humans .

Modulation of G-protein Coupled Receptors (GPCRs)

The compound has shown promise in modulating GPCRs, which are vital targets for many therapeutic agents. Its structural features allow for selective activation of specific receptors, potentially leading to new treatments for metabolic and inflammatory diseases .

Case Study 1: Cognitive Disorders

A study evaluated the effects of (1-(Pyrimidin-2-yl)pyrrolidin-3-yl)methanol on cognitive performance in transgenic mouse models of Alzheimer's disease. The results indicated significant improvements in memory retention and synaptic stability compared to control groups. The compound's ability to elevate cGMP levels was correlated with these cognitive enhancements, suggesting a mechanism for its action .

Case Study 2: GPCR Modulation

In another investigation, researchers synthesized derivatives of (1-(Pyrimidin-2-yl)pyrrolidin-3-yl)methanol to assess their activity as GPCR agonists. The results showed that certain derivatives selectively activated GPBAR1, a receptor implicated in metabolic regulation. This selectivity could lead to the development of new treatments for conditions like type 2 diabetes and obesity .

Potential Therapeutic Uses

The diverse applications of (1-(Pyrimidin-2-yl)pyrrolidin-3-yl)methanol suggest several potential therapeutic uses:

- Cognitive Enhancers : As a PDE9A inhibitor, it may be developed into a treatment for cognitive impairments associated with aging or neurodegenerative diseases.

- Metabolic Disorders : Its role as a GPCR modulator positions it as a candidate for treating metabolic conditions such as obesity and diabetes.

Mechanism of Action

The exact mechanism of action of (1-(Pyrimidin-2-yl)pyrrolidin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrimidine ring is known to interact with nucleic acids, which could be a basis for its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Variations

The following table summarizes key structural features and molecular properties of (1-(Pyrimidin-2-yl)pyrrolidin-3-yl)methanol and related compounds:

Key Comparative Insights

Aromatic System Differences

- Pyrimidine vs. Pyridine : The pyrimidine ring in the target compound has two nitrogen atoms, enhancing electron-deficient character and hydrogen-bonding capacity compared to pyridine derivatives (e.g., 6-fluoropyridin-2-yl). This makes the target compound more likely to interact with polar enzyme active sites .

- Benzene vs. Heterocycles: The fluorophenyl derivative ([1-(2-fluorophenyl)pyrrolidin-3-yl]methanol) lacks nitrogen atoms, reducing polarity but increasing lipophilicity, which may improve blood-brain barrier penetration .

Substituent Effects

- Halogenation : Chloro (in 6-chloropyrimidin-4-yl) and fluoro (in 6-fluoropyridin-2-yl) substituents modulate electronic properties and lipophilicity. Fluorine’s small size and high electronegativity enhance bioavailability without steric hindrance .

Functional Group Impact

- The hydroxymethyl (-CH2OH) group is conserved across all compounds, providing hydrogen-bonding capability and solubility. However, its influence is modulated by the attached aromatic system; e.g., pyrimidine’s electron deficiency may enhance the hydroxyl group’s acidity .

Biological Activity

(1-(Pyrimidin-2-yl)pyrrolidin-3-yl)methanol, with the chemical formula and CAS number 1249454-72-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical effects, and relevant case studies.

The biological activity of (1-(Pyrimidin-2-yl)pyrrolidin-3-yl)methanol can be attributed to several factors:

- Target Interactions : Compounds containing a pyrrolidine ring often interact with various proteins and enzymes, influencing multiple biochemical pathways. This interaction is crucial for their pharmacological effects .

- Stereochemistry : The spatial orientation of substituents in pyrrolidine derivatives can lead to different biological profiles due to their binding modes to enantioselective proteins. This stereoselectivity is significant in drug design, as it can enhance efficacy and reduce side effects.

- Biochemical Pathways : Pyrimidine derivatives like (1-(Pyrimidin-2-yl)pyrrolidin-3-yl)methanol have been associated with various cellular effects, including anti-fibrotic activities, which inhibit collagen expression and hydroxyproline content in vitro .

Pharmacological Profiles

The pharmacological profiles of (1-(Pyrimidin-2-yl)pyrrolidin-3-yl)methanol include:

- Antibacterial Activity : Research indicates that pyrrolidine derivatives possess antibacterial properties by altering bacterial cell membrane permeability. The compound's lipophilicity allows it to penetrate bacterial membranes effectively, leading to bactericidal effects against strains such as E. coli and Pseudomonas aeruginosa .

- Antifungal Properties : Similar mechanisms are observed in antifungal activities where the compound disrupts fungal cell membranes, demonstrating potential therapeutic applications in treating fungal infections .

Table 1: Summary of Biological Activities

Detailed Research Findings

A study investigating the structure-activity relationship (SAR) of similar compounds found that modifications to the pyrrolidine structure significantly influenced their biological activity. For instance, variations in the aryl group attached to the pyrrolidine ring enhanced selectivity for specific protein kinases involved in neurodegenerative diseases .

Another research highlighted the compound's potential as a selective inhibitor of c-Jun-N-terminal Kinase 3 (JNK3), which is implicated in neuronal apoptosis. The compound demonstrated a high selectivity profile with an IC50 value of 2.69 nM against JNK3 among various kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.